2-[5-(3-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
Description
2-[5-(3-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of benzodiazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the fluorophenyl group and the benzodiazole moiety in its structure suggests that it may exhibit unique biological activities.
Properties
CAS No. |
2680529-32-0 |
|---|---|
Molecular Formula |
C15H16Cl2FN3 |
Molecular Weight |
328.2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the benzodiazole core, followed by the introduction of the fluorophenyl group and the ethanamine side chain. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The choice of solvents, reagents, and reaction conditions is optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
2-[5-(3-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studying its effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2-[5-(3-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and benzodiazole moiety may contribute to its binding affinity and selectivity towards these targets. The compound may modulate signaling pathways, leading to changes in cellular functions and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
- 2-[5-(3-bromophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
- 2-[5-(3-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
Uniqueness
The presence of the fluorophenyl group in 2-[5-(3-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride distinguishes it from similar compounds. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as its lipophilicity, metabolic stability, and binding affinity to molecular targets. This makes the compound unique and potentially more effective in certain applications compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
